Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C8H9BrN2O2. It is widely used in scientific research due to its versatile nature, which allows for various applications in synthesis and drug discovery. The compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 2-methylpyrimidine-4-carboxylate followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include pyrimidine N-oxides or dehalogenated pyrimidines.
Coupling Reactions: Products include biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and apoptosis .
Comparison with Similar Compounds
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-4-methylpyrimidine-2-carboxylate: Similar structure but with different positions of the methyl and carboxylate groups.
Ethyl 5-bromo-2-methylpyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-6(9)4-10-5(2)11-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNFJQXAJBLYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510107 | |
Record name | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83410-38-2 | |
Record name | 4-Pyrimidinecarboxylic acid, 5-bromo-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83410-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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